molecular formula C16H13N5O4S B2709683 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946379-27-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2709683
CAS No.: 946379-27-7
M. Wt: 371.37
InChI Key: YDURXTPEXGDCLE-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a nitrobenzyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the methyl group at the 5-position. The nitrobenzyl group is then attached to the dihydropyridine core through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzyl group, in particular, may contribute to its enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-10-18-19-16(26-10)17-14(22)13-6-3-7-20(15(13)23)9-11-4-2-5-12(8-11)21(24)25/h2-8H,9H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDURXTPEXGDCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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